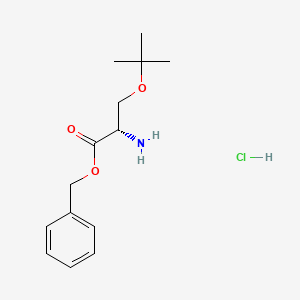
H-Ser(tBu)-OBzl.HCl
説明
“H-Ser(tBu)-OBzl.HCl” is a derivative of the amino acid serine . It is used in research and development, particularly in the field of peptide synthesis .
Synthesis Analysis
This compound is often synthesized using solid-phase peptide synthesis . The process involves the use of pre-loaded resin for the synthesis of protected peptide acids containing a C-terminal serine amino-acid residue .Chemical Reactions Analysis
“H-Ser(tBu)-OBzl.HCl” is used in peptide synthesis . The exact chemical reactions it undergoes would depend on the specific synthesis protocol being used.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.69 and a density of 0.969g/cm3 . It has a boiling point of 283.8ºC at 760mmHg . More specific physical and chemical properties could not be found in the available resources.科学的研究の応用
1. Peptide Synthesis
H-Ser(tBu)-OBzl.HCl is involved in peptide synthesis. Fenza et al. (1998) observed high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis. Protocols based on collidine as the tertiary base in the coupling reagent enabled incorporation of serine with less than 1% racemization, highlighting its importance in peptide synthesis processes (Fenza, Tancredi, Galoppini, & Rovero, 1998).
2. Osteoclastogenesis Inhibition
In the field of medical research, particularly related to bone health, H-Ser(tBu)-OBzl.HCl analogs have shown promising results. Bahtiar et al. (2009) identified a novel l-Ser analog that suppresses osteoclastogenesis in vitro and bone turnover in vivo. This analog significantly increased bone density in mice and prevented high bone turnover induced by treatment with soluble RANKL (Bahtiar et al., 2009).
3. Hormonal Effects
In hormonal research, the compound has been used in studies exploring the effects of luteinizing hormone-releasing hormone (LRH) analogs. Bergquist et al. (1979) found that the LRH agonist D-Ser(TBU)6-EA10-LRH, administered to postmenopausal women, produced a significant decrease in both the basal FSH and LH levels and the gonadotropin responses to the agonist (Bergquist, Nillius, & Wide, 1979).
4. Viral Detection and Classification
In virology, surface-enhanced Raman spectroscopy (SERS), which can utilize substrates composed of compounds like H-Ser(tBu)-OBzl.HCl, has been employed for the rapid and sensitive detection and classification of viruses. Shanmukh et al. (2008) demonstrated that SERS, combined with multivariate statistical methods, could be used for the sensitive and rapid viral identification and classification, such as distinguishing different strains of respiratory syncytial virus (RSV) (Shanmukh et al., 2008).
5. Cancer Biomarker Detection
H-Ser(tBu)-OBzl.HCl derivatives have potential applications in the field of cancer research. Zhang et al. (2018) developed a novel type of SERS-active chip for detecting the hepatocellular carcinoma (HCC) biomarker, demonstrating the compound's applicability in clinical diagnosis and cancer biomarker detection (Zhang et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYQVAARUYRFU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser(tBu)-OBzl.HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



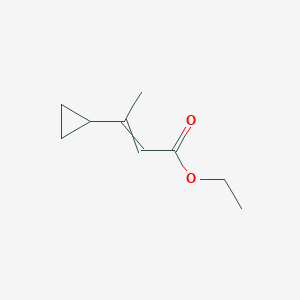
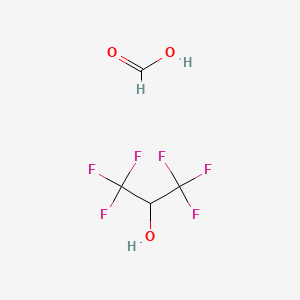
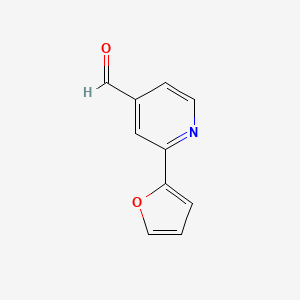

![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
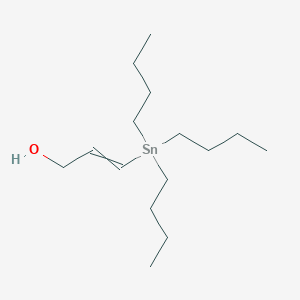
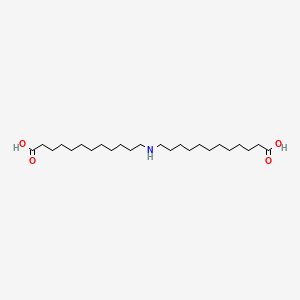

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)

